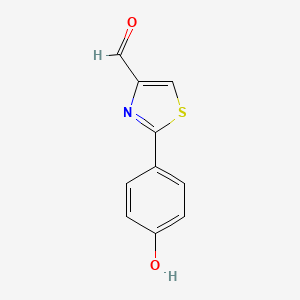

2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-5-8-6-14-10(11-8)7-1-3-9(13)4-2-7/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXXZLBEEWCVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674291 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-87-5 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde

Abstract: This guide provides a comprehensive technical overview for the synthesis of 2-(4-hydroxyphenyl)thiazole-4-carbaldehyde (CAS No. 885278-87-5), a valuable heterocyclic intermediate in pharmaceutical and materials science research.[1][2][3][4] The document delineates a robust and efficient synthetic strategy, grounded in the principles of the Hantzsch thiazole synthesis. We will explore the causal chemistry behind the chosen pathway, provide detailed, self-validating experimental protocols for the synthesis of key precursors and the final target molecule, and present a full characterization profile. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecular scaffold.

Strategic Imperative: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[5][6][7] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design. Molecules incorporating this moiety exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[8][9][10][11] Several clinically approved drugs, such as the anticancer agent Dasatinib and the Vitamin B1 (Thiamine), feature a thiazole core, underscoring its therapeutic relevance.[5][9][12][13]

The target molecule, this compound, is a particularly versatile building block.[2] The hydroxyphenyl group provides a site for further functionalization and can participate in crucial hydrogen bonding with biological targets. The carbaldehyde group is a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations, enabling the construction of complex molecular architectures and chemical libraries for drug discovery.[2]

Retrosynthetic Analysis and Chosen Pathway

A logical and convergent approach to this compound is centered around the well-established Hantzsch thiazole synthesis. This reaction constructs the thiazole ring in a single, high-yielding step from a thioamide and an α-halocarbonyl compound.[14][15][16]

Our retrosynthetic disconnection of the target molecule identifies two key synthons: 4-hydroxythiobenzamide and 2-chloro-3-oxopropanal .

Caption: Retrosynthetic analysis via Hantzsch synthesis.

This strategy is superior to a post-synthetic formylation (e.g., Vilsmeier-Haack reaction) of a pre-formed 2-(4-hydroxyphenyl)thiazole ring.[17][18] The direct Hantzsch approach offers greater atom economy and avoids potential challenges with regioselectivity and harsh reaction conditions that could lead to side reactions on the electron-rich hydroxyphenyl moiety.

Experimental Section: Synthesis Protocols

Part A: Preparation of Key Intermediate: 4-Hydroxythiobenzamide

The synthesis of 4-hydroxythiobenzamide is the critical first step. While several methods exist, such as the thionation of 4-hydroxybenzamide with Lawesson's reagent or phosphorus pentasulfide, the route starting from 4-cyanophenol offers high yields and utilizes readily available, cost-effective materials.[19][20] The following protocol is adapted from established procedures involving the reaction of a nitrile with a sulfur source.[19][21]

Rationale for Method Selection: This pathway avoids the use of noxious and moisture-sensitive thionating agents like P₄S₁₀. The use of sodium hydrosulfide in an aqueous medium represents a greener and more scalable approach for industrial applications.[19][21]

Experimental Protocol: Synthesis of 4-Hydroxythiobenzamide

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 4-cyanophenol (11.9 g, 0.1 mol) and sodium hydrosulfide hydrate (NaSH·xH₂O, ~70%, 9.6 g, ~0.12 mol).

-

Solvent Addition: Add 100 mL of distilled water and 20 mL of ethanol to the flask.

-

Reaction Execution: Stir the mixture at room temperature for 30 minutes. Subsequently, heat the mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature in an ice bath. Carefully neutralize the solution to a pH of 5-7 by the dropwise addition of 2 M hydrochloric acid (HCl). A yellow precipitate will form.

-

Purification: Filter the resulting solid using a Büchner funnel, wash the filter cake thoroughly with cold distilled water (2 x 50 mL), and dry under vacuum at 60-70 °C for 12 hours.

-

Characterization: The final product is obtained as a yellow solid. Expected yield: 13.0-14.5 g (85-95%). Melting point: 192-194 °C.[22]

Part B: Core Synthesis of this compound

This core reaction utilizes the Hantzsch thiazole synthesis, a robust cyclocondensation reaction.[14][15]

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-defined mechanism. First, the nucleophilic sulfur atom of the 4-hydroxythiobenzamide attacks the α-carbon of 2-chloro-3-oxopropanal in an Sₙ2 reaction, displacing the chloride ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the aldehyde. The final step is a dehydration of the resulting thiazoline intermediate, driven by the formation of the stable, aromatic thiazole ring.[23]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Hantzsch Synthesis

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxythiobenzamide (7.65 g, 0.05 mol) in 100 mL of absolute ethanol.

-

Reagent Addition: To this solution, add 2-chloro-3-oxopropanal (5.3 g, 0.05 mol) dropwise at room temperature with vigorous stirring. Note: 2-chloro-3-oxopropanal is a reactive reagent and should be handled with care in a well-ventilated fume hood.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. A solid product may precipitate. If not, slowly add the reaction mixture to 300 mL of ice-cold water while stirring.

-

Neutralization: Adjust the pH of the aqueous suspension to ~7 using a saturated sodium bicarbonate (NaHCO₃) solution.

-

Purification: Filter the precipitated yellow solid, wash with copious amounts of cold water, and then a small amount of cold ethanol. For higher purity, the crude product can be recrystallized from an ethanol/water mixture or purified by silica gel column chromatography.[24] Dry the final product under vacuum.

Caption: Experimental workflow for the core synthesis.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 885278-87-5 | [1][3] |

| Molecular Formula | C₁₀H₇NO₂S | [1][2][3] |

| Molecular Weight | 205.24 g/mol | [2][3] |

| Appearance | Yellow Solid | [2] |

| Purity | ≥ 98% (by HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C, protected from light | [2] |

| ¹H NMR (DMSO-d₆) | δ ~9.9 (s, 1H, -CHO), δ ~8.4 (s, 1H, thiazole-H), δ 7.8-7.9 (d, 2H, Ar-H), δ 6.8-6.9 (d, 2H, Ar-H), phenolic -OH variable | Predicted |

| IR (KBr, cm⁻¹) | ~3300-3100 (O-H stretch), ~1680 (C=O stretch, aldehyde), ~1600, 1510 (C=C, C=N stretch) | Predicted |

| MS (ESI+) | m/z 206.02 [M+H]⁺ | Calculated |

Conclusion and Outlook

This guide has detailed a reliable and efficient synthetic route to this compound, a compound of significant interest to the scientific community. By leveraging the classic Hantzsch thiazole synthesis, this protocol provides a high-yield pathway from readily available starting materials. The strategic importance of the thiazole core in modern drug discovery cannot be overstated, with applications spanning oncology, infectious diseases, and inflammatory conditions.[25][26][27][28] The title compound, with its dual functionality, serves as an ideal platform for the development of novel therapeutics and advanced materials. The methodologies and rationale presented herein are designed to be robust and reproducible, empowering researchers to access this valuable chemical entity for their discovery programs.

References

- The Chemical Synthesis of 4-Hydroxythiobenzamide: A Technical Overview. Vertex AI Search.

- 4-Hydroxythiobenzamide synthesis. ChemicalBook.

- CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.

- Synthesis of 4-hydroxy-thiobenzamide. PrepChem.com.

- Hantzsch Thiazole Synthesis. Chem Help Asap.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Synthesis and reactions of p-hydroxythiobenzamides. Digital Collections.

- Hantzsch Thiazole Synthesis. SynArchive.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research.

- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.

- Hantzsch thiazole synthesis - labor

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH.

- Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences.

- Thiazole derivatives: prospectives and biological applic

- 2-(4-Hydroxy-phenyl)-thiazole-4-carbaldehyde. CymitQuimica.

- This compound. Chem-Impex.

- This compound | CAS 885278-87-5. SCBT.

- Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles.

- Systematic Review On Thiazole And Its Applic

- Vilsmeier-Haack Reaction. Chemistry Steps.

- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv

- Recent Development in the Synthesis of Thiazoles | Request PDF.

- Preparation of 2-chloro-3-phenylpropanal. PrepChem.com.

- This compound | C10H7NO2S | CID 135741988. PubChem.

- 2-(4-Hydroxy-phenyl)-thiazole-4-carbaldehyde. Sigma-Aldrich.

- Vilsmeier-Haack Reaction. YouTube.

- The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ScienceDirect.

- Vilsmeier–Haack reaction. Wikipedia.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Buy 3-Chloro-2-oxopropanal | 81371-83-7. Smolecule.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.

- An Overview of Thiazole Derivatives and its Biological Activities.

- 885278-87-5|this compound. BLDpharm.

- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.

- Design and synthesis of 4-(2,4-dihydroxyphenyl)

- Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.

- 2-chloroalkanoic acids of high enantiomeric purity

- This compound suppliers USA. US Biological Life Sciences.

Sources

- 1. 2-(4-Hydroxy-phenyl)-thiazole-4-carbaldehyde | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound suppliers USA [americanchemicalsuppliers.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. sysrevpharm.org [sysrevpharm.org]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. chemhelpasap.com [chemhelpasap.com]

- 15. synarchive.com [synarchive.com]

- 16. kuey.net [kuey.net]

- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 18. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 19. nbinno.com [nbinno.com]

- 20. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google Patents [patents.google.com]

- 21. 4-Hydroxythiobenzamide synthesis - chemicalbook [chemicalbook.com]

- 22. prepchem.com [prepchem.com]

- 23. m.youtube.com [m.youtube.com]

- 24. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 25. semanticscholar.org [semanticscholar.org]

- 26. Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles | Journal of Medical Science [jms.ump.edu.pl]

- 27. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Chemical properties of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde

An In-Depth Technical Guide to 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Thiazole Scaffold

In the landscape of modern medicinal chemistry and materials science, the thiazole ring stands out as a "privileged scaffold." Its unique electronic properties, capacity for hydrogen bonding, and rigid planar structure make it a cornerstone in the design of novel therapeutic agents and functional materials.[1][2] This guide focuses on a particularly valuable derivative: This compound . This molecule is not merely a chemical entity; it is a versatile platform, integrating three key functional groups—a phenolic hydroxyl, a thiazole core, and an aldehyde—each conferring distinct reactivity and potential for molecular elaboration.

This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this compound, moving from its fundamental properties to its synthesis, reactivity, and applications. The insights herein are designed to be practical, explaining not just the "what" but the "why" behind its chemical behavior and strategic utility.

Part 1: Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is the first step toward its effective utilization. The molecule's structure is a deliberate convergence of functionalities that dictate its physical behavior and chemical reactivity.

Molecular Identity

The compound consists of a central thiazole ring substituted at the 2-position with a 4-hydroxyphenyl group and at the 4-position with a formyl (carbaldehyde) group. This arrangement is crucial for its biological and chemical activities.

-

IUPAC Name: 2-(4-hydroxyphenyl)-1,3-thiazole-4-carbaldehyde

Physicochemical Data Summary

Quantitative data provides a baseline for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source |

| Molecular Weight | 205.24 g/mol | [4][5] |

| Physical Form | Off-White Solid | [4] |

| Purity (Typical) | ≥96% | [4] |

| InChI Key | HAXXZLBEEWCVAX-UHFFFAOYSA-N | [3][4] |

Part 2: Synthesis Pathway and Mechanistic Insights

The construction of the 2,4-disubstituted thiazole core is most reliably achieved via the Hantzsch Thiazole Synthesis . This classic condensation reaction offers a robust and high-yielding route. Understanding the mechanism is key to optimizing conditions and adapting the synthesis for related analogs.

Recommended Synthetic Protocol: Hantzsch Condensation

This protocol details the synthesis from 4-hydroxythiobenzamide and an appropriate α-haloketone equivalent.

Objective: To synthesize this compound.

Materials:

-

4-hydroxythiobenzamide

-

3-bromo-2-oxopropanal (or a suitable protected precursor)

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Standard reflux and purification apparatus

Step-by-Step Methodology:

-

Nucleophilic Attack (S→C):

-

In a round-bottom flask, dissolve 4-hydroxythiobenzamide (1.0 eq) in absolute ethanol. The choice of ethanol is critical as it effectively solubilizes the thioamide without interfering with the reaction.

-

Add 3-bromo-2-oxopropanal (1.1 eq). The slight excess of the electrophile ensures complete consumption of the starting thioamide.

-

The reaction commences with the nucleophilic sulfur of the thioamide attacking the α-carbon of the bromoketone, displacing the bromide ion. This is the initial S-alkylation step.

-

-

Cyclization and Dehydration:

-

Gently heat the mixture to reflux (~78°C). The thermal energy provided is essential to overcome the activation barrier for the subsequent intramolecular cyclization.

-

During reflux, the nitrogen atom of the thioamide intermediate performs a nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic intermediate (a thiazoline).

-

This intermediate readily undergoes acid- or base-catalyzed dehydration to form the stable, aromatic thiazole ring. The driving force for this step is the formation of the thermodynamically stable aromatic system.

-

-

Work-up and Purification:

-

After 4-6 hours (monitor by TLC), cool the reaction mixture to room temperature.

-

Slowly add a saturated solution of sodium bicarbonate to neutralize any HBr formed during the reaction, preventing potential side reactions or degradation.

-

The product often precipitates upon cooling or neutralization. Collect the crude solid by vacuum filtration.

-

Recrystallize the crude product from an ethanol/water mixture to yield the pure this compound as an off-white solid.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Hantzsch synthesis.

Caption: Hantzsch thiazole synthesis workflow.

Part 3: Chemical Reactivity - A Tri-Functional Analysis

The synthetic utility of this molecule stems from the distinct reactivity of its three functional groups. This allows for selective chemical modifications to build molecular complexity.

The Aldehyde Group: A Gateway to Derivatization

The aldehyde at the C4 position is the most versatile handle for synthetic transformations. It is an electrophilic center, susceptible to nucleophilic attack, and can be readily oxidized or reduced.

-

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (like piperidine) to form α,β-unsaturated systems. This is a classic C-C bond-forming reaction.

-

Reductive Amination: A two-step or one-pot reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) to form secondary or tertiary amines, respectively. This is a cornerstone of medicinal chemistry for introducing diverse amine functionalities.

-

Wittig Reaction: Reacts with phosphorus ylides to convert the aldehyde into an alkene, offering precise control over the formation of C=C bonds.

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent. This acid can then be converted to esters or amides.

-

Reduction: Can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

Reactivity Map of the Aldehyde Functionality

Caption: Key synthetic transformations of the aldehyde group.

The Phenolic Hydroxyl Group

The hydroxyl group on the phenyl ring is a weak acid and a nucleophile. Its reactivity allows for modification of the phenyl portion of the molecule.

-

O-Alkylation (Williamson Ether Synthesis): Deprotonation with a mild base (e.g., K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) yields the corresponding ether. This is useful for improving properties like lipophilicity or blocking the hydrogen-bonding capability of the phenol.

-

Esterification: Reaction with an acid chloride or anhydride in the presence of a base (like pyridine) forms a phenyl ester. This can serve as a prodrug strategy or protect the hydroxyl group during other transformations.

The Thiazole Ring

The thiazole ring itself is relatively stable due to its aromaticity. However, it can undergo electrophilic substitution, although it is less reactive than benzene. The C5 position is the most likely site for electrophilic attack. The ring's primary role is often as a rigid, bio-isosterically relevant scaffold that correctly orients the other functional groups for biological interactions.[1]

Part 4: Applications in Drug Discovery and Materials Science

The this compound scaffold is a recurring motif in compounds with significant biological activity. Its derivatives have been explored for a wide range of therapeutic targets.[6]

-

Anticancer Agents: Thiazole-containing compounds are well-represented in anticancer research.[2] They have been shown to act as inhibitors of various kinases and other enzymes involved in cell proliferation and angiogenesis.[7] The hydroxyphenyl group can mimic tyrosine and interact with ATP-binding sites, while the rest of the molecule can be elaborated to achieve selectivity and potency.

-

Antimicrobial and Antiviral Agents: The thiazole nucleus is a key component in numerous antimicrobial drugs.[8][9] Derivatives of this scaffold can be synthesized and screened for activity against various bacterial and fungal strains.[10]

-

Fluorescent Probes and Materials: The conjugated π-system spanning the hydroxyphenyl and thiazole rings gives the molecule interesting photophysical properties.[6] This makes it a promising starting point for developing fluorescent sensors for detecting specific biomolecules or for use in organic light-emitting diodes (OLEDs).[6]

Part 5: Spectroscopic Elucidation

Confirming the structure of the synthesized compound is a critical, self-validating step in any protocol. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural assignment.[11][12]

Predicted Spectroscopic Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~9.9-10.1 ppm (s, 1H): Aldehyde proton.~8.2-8.4 ppm (s, 1H): Thiazole C5-H.~7.7-7.9 ppm (d, 2H): Aromatic protons ortho to the thiazole.~6.9-7.1 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.~5.0-6.0 ppm (br s, 1H): Phenolic -OH proton (exchangeable with D₂O). | Chemical shifts are dictated by electronic environment. The aldehyde proton is highly deshielded. The thiazole proton is in an electron-deficient ring. The phenyl protons show a characteristic AA'BB' splitting pattern. The phenolic proton shift is variable and concentration-dependent. |

| ¹³C NMR | ~185-190 ppm: Aldehyde carbonyl carbon.~160-170 ppm: Thiazole C2 and Phenolic C-OH.~115-150 ppm: Remaining aromatic and thiazole carbons. | Carbonyl carbons are highly downfield. Carbons attached to heteroatoms (N, S, O) are also significantly deshielded. |

| FT-IR | ~3100-3400 cm⁻¹ (broad): O-H stretch of the phenol.~2820 & 2720 cm⁻¹: C-H stretches of the aldehyde (Fermi doublet).~1680-1700 cm⁻¹ (strong): C=O stretch of the aldehyde.~1500-1600 cm⁻¹: C=C and C=N stretches of the aromatic/thiazole rings. | Each functional group has a characteristic vibrational frequency. The broadness of the O-H band indicates hydrogen bonding. The aldehyde C=O stretch is a strong, sharp peak.[13] |

| Mass Spec (EI) | [M]⁺ at m/z = 205: Molecular ion peak.[M-1]⁺ at m/z = 204: Loss of the aldehyde hydrogen.[M-29]⁺ at m/z = 176: Loss of the formyl radical (•CHO). | Mass spectrometry confirms the molecular weight and provides structural information through characteristic fragmentation patterns.[14] |

Conclusion

This compound is far more than a simple organic molecule. It is a strategically designed building block that offers chemists a reliable synthetic starting point and a versatile platform for derivatization. Its inherent trifunctional nature allows for selective and diverse chemical modifications, making it an invaluable tool in the quest for new pharmaceuticals and advanced materials. The robust synthetic route, predictable reactivity, and proven relevance in biologically active compounds ensure its continued importance in research and development.

References

-

This compound | C10H7NO2S | CID 135741988 - PubChem. (URL: [Link])

- Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. (URL: Not available)

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])

-

Thiazole derivatives: Synthesis, characterization, biological and DFT studies | Request PDF - ResearchGate. (URL: [Link])

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (URL: [Link])

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. - ResearchGate. (URL: [Link])

-

Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Publishing. (URL: [Link])

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC - NIH. (URL: [Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: [Link])

- A review on thiazole based compounds and it's pharmacological activities. (URL: Not available)

-

Spectroscopy Problems - Organic Chemistry at CU Boulder. (URL: [Link])

-

(PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - ResearchGate. (URL: [Link])

-

Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed. (URL: [Link])

-

Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy - YouTube. (URL: [Link])

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (URL: [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (URL: [Link])

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. 2-(4-Hydroxy-phenyl)-thiazole-4-carbaldehyde | CymitQuimica [cymitquimica.com]

- 4. 2-(4-Hydroxy-phenyl)-thiazole-4-carbaldehyde | 885278-87-5 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Comprehensive Guide to the Structural Elucidation of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde

Abstract

This technical guide provides an in-depth, methodology-driven exploration of the structural elucidation of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the scientific rationale behind the analytical choices, ensuring a robust and verifiable characterization process. We will detail the logical workflow from synthesis to spectroscopic analysis, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to build a conclusive structural proof. Each section includes field-proven protocols and data interpretation strategies, grounded in authoritative references.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and π-stacking interactions.[2][3] The title compound, this compound (Molecular Formula: C₁₀H₇NO₂S, Molecular Weight: 205.24 g/mol ), is a valuable synthetic intermediate.[4][5] Its constituent parts—a phenolic group, a thiazole core, and an aldehyde function—provide multiple points for modification, making it a versatile building block for developing novel therapeutic agents, particularly in oncology and anti-inflammatory research, as well as fluorescent probes for biochemical assays.[1]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships are paramount. This guide establishes a self-validating system for elucidating the structure of this molecule, ensuring scientific integrity from bench to publication.

Caption: Molecular structure of this compound.[6]

Synthesis and Purification: The Hantzsch Thiazole Synthesis

The most common and efficient route to this class of compounds is the Hantzsch thiazole synthesis, first described in 1887.[7] This reaction involves the condensation of an α-haloketone (or α-haloaldehyde) with a thioamide.[2][8]

Causality of Reagent Selection:

-

4-hydroxythiobenzamide: This reagent provides the 2-(4-hydroxyphenyl) portion and the sulfur and nitrogen atoms (at positions 1 and 3, respectively) of the thiazole ring.

-

3-bromo-2-oxopropanal (or a suitable equivalent): This α-haloaldehyde provides the remaining carbon atoms (C4 and C5) and the aldehyde functionality at the C4 position.

The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[9]

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxythiobenzamide (1.0 eq) in ethanol.

-

Reagent Addition: Add 3-bromo-2-oxopropanal (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction Progression: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 50:50 ethyl acetate/hexane mobile phase.[8]

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid.

-

Isolation: The product, being poorly soluble, will often precipitate.[8] Collect the crude solid by vacuum filtration, washing the filter cake with cold water.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound as an off-white or pale yellow solid.

The Elucidation Workflow: A Multi-Pronged Spectroscopic Approach

Structural elucidation is a process of assembling a molecular puzzle. We use multiple, complementary techniques to build a complete picture, where each piece of data validates the others.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. This compound,(CAS# 885278-87-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. This compound | C10H7NO2S | CID 135741988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. youtube.com [youtube.com]

The Multifaceted Biological Activities of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide focuses on a specific, yet highly promising derivative: 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde . This compound serves not only as a critical intermediate in the synthesis of more complex pharmaceuticals but also possesses inherent biological activities worthy of investigation.[5] Its structure, featuring a reactive carbaldehyde group and a phenolic hydroxyl group, presents multiple avenues for chemical modification and interaction with biological targets.[5] This document provides an in-depth exploration of the known and potential biological activities of this compound, offering a technical resource for researchers in drug discovery and development.

Anticancer Potential: Targeting the Hallmarks of Malignancy

Thiazole-containing compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][6][7] The 2-(4-hydroxyphenyl)thiazole moiety is a recurring structural feature in compounds designed as potent antitumor agents.[3]

Putative Mechanisms of Action

The anticancer activity of thiazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer progression. While direct studies on this compound are emerging, the activities of closely related analogs suggest several potential mechanisms:

-

Kinase Inhibition: Many thiazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[4][8] For instance, Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy, features a thiazole core.[4] The 2-(4-hydroxyphenyl)thiazole scaffold can be envisioned to fit into the ATP-binding pocket of various kinases, disrupting their function and halting downstream signaling cascades.

-

Induction of Apoptosis: Thiazole-containing molecules have been shown to induce programmed cell death (apoptosis) in cancer cells.[6][9] This can occur through the activation of caspases and modulation of Bcl-2 family proteins. The phenolic hydroxyl group on the phenyl ring of this compound could play a role in interacting with protein residues to trigger apoptotic pathways.

-

Tubulin Polymerization Inhibition: Some thiazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.[10] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and lead to cell death.

Experimental Workflow: In Vitro Anticancer Activity Assessment

The following diagram outlines a standard workflow for evaluating the anticancer potential of a test compound like this compound.

Caption: Workflow for Anticancer Activity Evaluation.

Protocol: MTT Assay for Cell Viability

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[6]

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following table summarizes hypothetical IC50 values for this compound and a reference drug against various cancer cell lines, illustrating how data from an MTT assay would be presented.

| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) |

| This compound | 15.2 | 22.5 | 18.9 |

| Doxorubicin (Reference) | 0.8 | 1.2 | 1.0 |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The thiazole nucleus is a common feature in many antimicrobial agents.[11][12] Derivatives of thiazole have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13][14]

Potential Mechanisms of Antimicrobial Action

The antimicrobial efficacy of thiazole compounds can be attributed to various mechanisms, including:

-

Enzyme Inhibition: Thiazoles can inhibit essential microbial enzymes. For example, some derivatives are known to target DNA gyrase and dihydrofolate reductase (DHFR), enzymes crucial for bacterial DNA replication and metabolism.[15]

-

Disruption of Cell Wall Synthesis: The structural integrity of the bacterial cell wall is a prime target for antibiotics. Thiazole-containing compounds can interfere with the enzymes involved in peptidoglycan synthesis.

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Some thiazole derivatives have demonstrated the ability to inhibit biofilm formation, rendering the bacteria more susceptible to conventional treatments.[16]

Experimental Workflow: Antimicrobial Susceptibility Testing

This diagram illustrates a typical workflow for assessing the antimicrobial properties of a test compound.

Caption: Inhibition of the NF-κB Inflammatory Pathway.

Conclusion and Future Directions

This compound is a versatile molecule with significant potential in drug discovery. Its structural features suggest a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While it serves as a valuable synthetic intermediate, its intrinsic bioactivity warrants further investigation. Future research should focus on detailed mechanistic studies to elucidate its specific molecular targets and pathways of action. Structure-activity relationship (SAR) studies, involving the chemical modification of the carbaldehyde and hydroxyl groups, could lead to the development of more potent and selective therapeutic agents. The information presented in this guide provides a solid foundation for researchers to explore the full therapeutic potential of this promising thiazole derivative.

References

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology. [Link]

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

The Role of Thiazole Derivatives in Modern Pharmaceuticals. (n.d.). Pharmaffiliates. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

-

In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. (2022). ACS Omega. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

-

Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2019). Molecules. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2023). PLOS ONE. [Link]

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2019). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). Scientific Reports. [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). Molecules. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2019). Molecules. [Link]

-

Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one. (2019). Postepy higieny i medycyny doswiadczalnej. [Link]

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2023). ACS Omega. [Link]

-

Synthesis and anti-inflammatory activity of thiazole derivatives. (2021). World Journal of Pharmaceutical Research. [Link]

-

Synthesis and in vitro antimicrobial activity of some triazole derivatives. (2012). ResearchGate. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules. [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2021). World Journal of Pharmaceutical and Medical Research. [Link]

-

2-hydroxybenzylidene-4-(4-SubstitutedPhenyl)-2-amino Thiazole and Their Pt (II) Complexes: Synthesis, Characterization and Biological Study. (2020). ResearchGate. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Infectious Disease Reports. [Link]

-

Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (2017). Scientific Reports. [Link]

-

Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. (2018). Al-Nahrain Journal of Science. [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2017). Research in Pharmaceutical Sciences. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2013). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. (2023). ResearchGate. [Link]

-

New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). Medicinal Chemistry Research. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

-

Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. (2022). International Journal of Molecular Sciences. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2023). RSC Advances. [Link]

-

Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole. (1967). Journal of Bacteriology. [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2021). Molecules. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. nbinno.com [nbinno.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jchemrev.com [jchemrev.com]

- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro screening of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. The thiazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. This document outlines a strategic, tiered approach to efficiently evaluate the therapeutic potential of this specific molecule. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation and potential pitfalls. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating workflow to ascertain the bioactivity profile of this compound and guide subsequent hit-to-lead optimization efforts.

Introduction: The Thiazole Scaffold and Therapeutic Promise

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Thiazole derivatives have been successfully developed as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[3][4] The subject of this guide, this compound, incorporates this key heterocycle, suggesting its potential as a valuable starting point for drug discovery programs. The presence of a hydroxyphenyl group and a reactive carbaldehyde moiety further enhances its potential for forming crucial interactions with biological macromolecules and for serving as a versatile synthetic intermediate.[5]

This guide will systematically outline a preliminary screening cascade designed to efficiently probe the cytotoxic, anti-inflammatory, and antimicrobial potential of this compound.

Foundational Assessment: Physicochemical Characterization

Before embarking on biological screening, a fundamental understanding of the compound's physicochemical properties is paramount to ensure data integrity and reproducibility.

Compound Identity and Purity Confirmation

The identity and purity of the test compound must be rigorously confirmed. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to verify the structure and assess purity, which should ideally be >95%.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885278-87-5 | [6] |

| Molecular Formula | C₁₀H₇NO₂S | [7] |

| Molecular Weight | 205.24 g/mol | [8] |

| Appearance | Off-White Solid | [9] |

Solubility Assessment

Poor aqueous solubility is a common cause of unreliable results in in vitro assays and can mask the true activity of a compound.[1] Therefore, determining the kinetic solubility of this compound in relevant assay buffers is a critical first step.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the primary assay buffer (e.g., phosphate-buffered saline, PBS, or cell culture medium).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit. A desirable solubility for initial screening is generally considered to be >60 µg/mL.[7]

A Tiered Screening Cascade for Bioactivity Profiling

A tiered or cascaded approach to screening is essential for efficient decision-making, allowing for the rapid elimination of inactive compounds and the prioritization of promising hits.[10][11]

Figure 1: A proposed tiered screening cascade for this compound.

Tier 1: Broad-Spectrum Primary Screening

The initial tier aims to identify any significant biological activity across three key therapeutic areas.

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.[12]

-

Compound Treatment: Treat the cells with this compound at a single, high concentration (e.g., 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) warrants progression to Tier 2.

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common primary screen for anti-inflammatory activity.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[14]

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.[14]

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Cytotoxicity Check: Concurrently, perform an MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.[14]

-

Data Analysis: Significant inhibition of NO production without accompanying cytotoxicity indicates potential anti-inflammatory activity.

The minimum inhibitory concentration (MIC) assay is the gold standard for determining the antimicrobial potency of a compound.[9][15]

-

Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) according to CLSI or EUCAST guidelines.

-

Serial Dilution: In a 96-well plate containing appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth), perform two-fold serial dilutions of the test compound.[5]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Tier 2: Hit Confirmation and Potency Determination

Compounds demonstrating activity in Tier 1 are advanced to this stage for confirmation and quantitative assessment of their potency.

For compounds showing significant cytotoxicity, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

This protocol follows the same steps as the MTT assay described in 3.1.1, with the key difference being that the cells are treated with a range of concentrations of the test compound (typically 8-10 concentrations in a semi-log dilution series). The resulting data are plotted as percent viability versus compound concentration, and the IC₅₀ value is calculated using non-linear regression analysis.

To rule out assay-specific artifacts (e.g., interference with the MTT reduction process), it is crucial to confirm cytotoxicity using an orthogonal method.[16] The Sulforhodamine B (SRB) assay, which measures total protein content, is an excellent alternative.[12]

For compounds that inhibit NO production, their effect on key inflammatory enzymes like COX-1 and COX-2 should be evaluated. Commercially available kits are often used for this purpose.[17][18] This assay helps to determine if the compound acts as a non-selective or selective COX inhibitor, providing early mechanistic insight.

Tier 3: Preliminary Mechanism of Action (MoA) Studies

For confirmed, potent hits, preliminary MoA studies can provide valuable information to guide further development.

Many anticancer agents induce programmed cell death (apoptosis). This can be assessed by measuring the activity of key executioner caspases (e.g., caspase-3/7).

Flow cytometry analysis of cells stained with a DNA-intercalating dye (e.g., propidium iodide) can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which is a common mechanism for antiproliferative drugs.[12]

Figure 2: A generalized workflow for the described in vitro assays.

Mitigating Risks: Identifying False Positives

High-throughput screening is susceptible to false positives arising from compound interference with the assay technology.[19][20] It is crucial to be aware of and control for these artifacts.

-

Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes. Including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can often mitigate this.[21]

-

Redox Activity: Compounds that are redox-active can interfere with assays that rely on redox-based endpoints, such as the MTT assay. Cross-validation with a non-redox-based assay (like SRB) is essential.[19]

-

Fluorescence Interference: If using fluorescence-based readouts, it is necessary to pre-screen the compound for intrinsic fluorescence at the excitation and emission wavelengths of the assay to avoid false signals.

Conclusion and Future Directions

This guide presents a structured and logical approach for the preliminary in vitro screening of this compound. By employing a tiered cascade that begins with broad primary screening and progresses to hit confirmation and preliminary mechanism of action studies, researchers can efficiently and cost-effectively evaluate the therapeutic potential of this compound. The emphasis on foundational physicochemical characterization and the awareness of potential screening artifacts are integral to generating high-quality, reliable data. Positive outcomes from this screening cascade will provide a strong rationale for initiating medicinal chemistry efforts to optimize the compound's potency, selectivity, and drug-like properties, ultimately paving the way for more advanced preclinical development.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 19, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved January 19, 2026, from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. Retrieved January 19, 2026, from [Link]

-

(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Solubility Assessment Service. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

-

How to Develop a Successful in vitro Screening Strategy. (n.d.). Aurelia Bioscience. Retrieved January 19, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 19, 2026, from [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2004). SEAFDEC/AQD Institutional Repository. Retrieved January 19, 2026, from [Link]

-

Building GPCR screening cascades for lead generation. (2014, May 6). Drug Target Review. Retrieved January 19, 2026, from [Link]

-

In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025, January 15). IntechOpen. Retrieved January 19, 2026, from [Link]

-

Screening Cascade Development Services. (n.d.). Sygnature Discovery. Retrieved January 19, 2026, from [Link]

-

Thiazoles exhibit a wide range of biological activities and therefore represent useful and attractive building blocks. (2022, November 3). PMC. Retrieved January 19, 2026, from [Link]

-

IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2017, September 1). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Target Review. Retrieved January 19, 2026, from [Link]

-

(PDF) Guideline for anticancer assays in cells. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Bio-protocol. Retrieved January 19, 2026, from [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved January 19, 2026, from [Link]

-

Screening Cascade Development Services. (n.d.). Concept Life Sciences. Retrieved January 19, 2026, from [Link]

-

Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

-

Discovery solubility measurement and assessment of small molecules with drug development in mind. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]

-

IN-VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved January 19, 2026, from [Link]

-

Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

-

In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. Retrieved January 19, 2026, from [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 9). PMC. Retrieved January 19, 2026, from [Link]

-

A novel cascade approach to extract bioactive compounds from officinal herbs. (n.d.). BIA. Retrieved January 19, 2026, from [Link]

-

In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

-

(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020, October 2). Sci. Pharm. Retrieved January 19, 2026, from [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. (n.d.). JOCPR. Retrieved January 19, 2026, from [Link]

-

View of Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity. (n.d.). Ignited Minds Journals. Retrieved January 19, 2026, from [Link]

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clyte.tech [clyte.tech]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. international-biopharma.com [international-biopharma.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. researchgate.net [researchgate.net]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. jddtonline.info [jddtonline.info]

- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 19. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. drugtargetreview.com [drugtargetreview.com]

Methodological & Application

Application Note & Protocol: Leveraging 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde in Cellular and Biochemical Assays

Abstract

2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde is a versatile heterocyclic compound increasingly recognized for its utility in drug discovery and biochemical research. Its structure, featuring a thiazole core, a reactive carbaldehyde group, and a hydroxyphenyl moiety, makes it an ideal scaffold for developing novel therapeutics and a functional unit for designing advanced chemical probes.[1][2] The thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is known to interact with various biological targets.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in common assays. We detail its physicochemical properties, handling procedures, and provide step-by-step protocols for its use in both anticancer cytotoxicity screening and as a basis for developing novel fluorometric assays.

Introduction: A Multifunctional Scaffold

This compound (HPTC) has emerged as a compound of significant interest due to its intrinsic biological relevance and chemical versatility. It serves as a key intermediate in the synthesis of more complex molecules targeting cancer and inflammation.[1] Derivatives of the thiazole scaffold have been successfully developed as potent inhibitors of critical signaling proteins like c-Met kinase and PI3K/mTOR.[2][4]

Beyond its role as a synthetic building block, the compound's inherent photophysical properties suggest its potential in the development of fluorescent probes.[1] The electronic interplay between the hydroxyphenyl group and the thiazole-4-carbaldehyde system can be modulated by chemical reactions at the aldehyde, potentially leading to "turn-on" fluorescent responses suitable for sensing applications.[5][6] This dual utility—as a bioactive scaffold and a pro-fluorescent reporter—makes HPTC a valuable tool for a wide range of experimental paradigms.

Physicochemical Properties & Handling

Proper handling and preparation of HPTC are paramount for reproducible and accurate experimental results. The compound is typically a yellow or off-white solid.[1]

| Property | Value | Source |

| CAS Number | 885278-87-5 | [7] |

| Molecular Formula | C₁₀H₇NO₂S | [7][8] |

| Molecular Weight | 205.24 g/mol | [7] |

| Appearance | Yellow to Off-White Solid | [1] |

| Purity | ≥96-98% (Assay dependent) | [1] |

| Storage | Store at 0-8 °C, protected from light | [1][9] |

Preparation of Stock Solutions

Rationale: A concentrated, stable stock solution is essential for accurate serial dilutions and to minimize the final concentration of the solvent in the assay, thereby avoiding solvent-induced artifacts. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for organic molecules and compatibility with most biological assays at low final concentrations (<0.5%).

-

Solvent Selection: Use anhydrous, cell-culture grade DMSO.

-

Calculation: To prepare a 10 mM stock solution, dissolve 2.05 mg of HPTC (MW 205.24) in 1 mL of DMSO. Adjust quantities as needed.

-

Procedure:

-

Weigh the required amount of HPTC powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO.

-

Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Centrifuge briefly to collect the solution at the bottom of the tube.

-

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. Under these conditions, the stock solution is stable for several months.

Protocol I: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the use of HPTC as a test compound to evaluate its cytotoxic effects on a cancer cell line (e.g., MCF-7, HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.

Materials

-

HPTC (10 mM stock in DMSO)

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (for formazan dissolution)

-

Sterile 96-well plates, PBS, multichannel pipettes

-

Positive control (e.g., Doxorubicin, 10 mM stock)

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology

-

Cell Seeding:

-

Harvest and count cells. Adjust cell density to 1 x 10⁵ cells/mL in complete growth medium.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of HPTC and the positive control (Doxorubicin) in complete medium. A typical concentration range to screen is 0.1, 1, 10, 50, and 100 µM.

-

Crucial Step: Include a "vehicle control" containing the highest concentration of DMSO used in the treatments (e.g., 0.5% DMSO in medium) and a "medium only" control for background subtraction.

-

Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis

-

Calculate Percent Viability:

-

% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

-

Where Abs_Sample is the absorbance of treated cells, Abs_Vehicle is the absorbance of DMSO-treated cells, and Abs_Blank is the absorbance of the medium-only wells.

-

-

Determine IC₅₀:

-

Plot % Viability against the log of the compound concentration.

-

Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of HPTC that inhibits cell viability by 50%.

-

Caption: Workflow for MTT cytotoxicity assay.

Protocol II: Framework for Fluorometric Assay Development

This section provides a conceptual framework for using HPTC as a pro-fluorescent probe. The core principle is that a reaction at the aldehyde moiety will alter the molecule's electronic structure, leading to a measurable change in its fluorescence properties (a "turn-on" or "turn-off" response).[6] This can be exploited to detect specific analytes or measure enzyme activity.

Principle: Aldehyde-Mediated Fluorescence Modulation

The aldehyde group of HPTC is an electrophilic center that can react with nucleophiles such as amines or thiols. This reaction converts the aldehyde into a different functional group (e.g., an imine or thioacetal), which can either enhance or quench the molecule's intrinsic fluorescence by altering the intramolecular charge transfer (ICT) characteristics.[12] An assay can be designed where the analyte of interest either catalyzes this reaction or is the nucleophile itself.

Caption: Conceptual "turn-on" fluorescence mechanism.

Step-by-Step Development Guide

-

Spectroscopic Characterization:

-

Prepare a 10 µM solution of HPTC in your chosen assay buffer (e.g., PBS, Tris-HCl).

-

Using a spectrofluorometer, perform an excitation scan (while monitoring a plausible emission wavelength, e.g., 450 nm) and an emission scan (while exciting at the determined peak excitation wavelength). This will establish the baseline spectral properties of the unreacted probe.

-

-